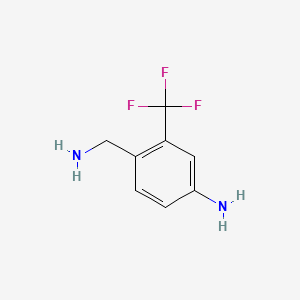

N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

説明

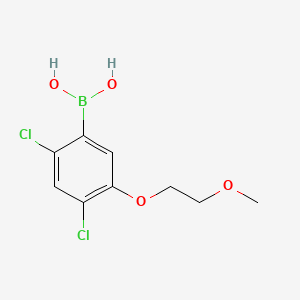

“N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a complex organic compound. It contains a benzyl group, a nitro group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . It’s often used as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic and amidation reactions . For example, the Miyaura borylation and sulfonylation reactions have been used to synthesize similar compounds . The structure of the synthesized compound can be characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) . These techniques can provide information about the crystallographic and conformational structure of the compound .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, its solubility can be determined using solubility tests, and its melting point and boiling point can be determined using thermal analysis techniques .科学的研究の応用

Organic Synthesis and Drug Development

- Scientific Field: Organic Chemistry and Pharmacology .

- Summary of the Application: Compounds with borate and sulfonamide groups, such as N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, are important intermediates in organic synthesis . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

- Methods of Application: These compounds can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

- Results or Outcomes: The study of these compounds helps to clarify certain physical and chemical properties of the compound, which is crucial for their application in drug development .

Diazine-based Drugs

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: Diazine derivatives, including pyridazine, pyrimidine, and pyrazine, are widely used in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, and analgesic activities .

- Methods of Application: Various synthetic approaches are applied in preparing pharmacologically active decorated diazines . Special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

- Results or Outcomes: The synthesis of diazine derivatives has led to the development of numerous FDA-approved drugs with diverse clinical applications .

Synthesis of Diaryl Derivatives

- Scientific Field: Organic Chemistry .

- Summary of the Application: N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .

- Methods of Application: The compound was synthesized by the Miyaura borylation and sulfonylation reactions . The structure was elucidated from FT-IR, 1H NMR and mass spectra .

- Results or Outcomes: The study of these compounds helps to clarify certain physical and chemical properties of the compound, which is crucial for their application in drug development .

Preparation of Drug Carriers

- Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: Boronic acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . They are also used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

- Methods of Application: The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .

- Results or Outcomes: The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

将来の方向性

The future directions for the study of this compound could include further investigation of its synthesis, characterization, and potential applications. For example, it could be used as an intermediate in the synthesis of other compounds, or it could be studied for its potential applications in various fields such as medicine and biology .

特性

IUPAC Name |

N-benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-11-8-12-16(22(23)24)17(15)21-13-14-9-6-5-7-10-14/h5-12,21H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDECCQMBNWZQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126093 | |

| Record name | Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

CAS RN |

1256360-35-6 | |

| Record name | Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。